![molecular formula C13H15N3O2 B1374618 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1338495-11-6](/img/structure/B1374618.png)

2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

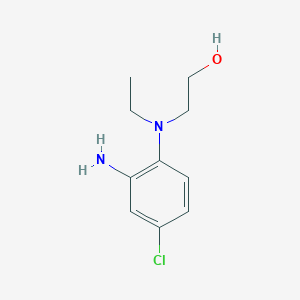

“2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . It is considered a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is characterized by a pyrazole ring attached to a benzoic acid group . The pyrazole ring contains two nitrogen atoms adjacent to three carbon atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” are not available, pyrazole compounds are known to participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry .

Applications De Recherche Scientifique

Antileishmanial Activity

Pyrazole derivatives have shown potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . A molecular simulation study justified the potent in vitro antipromastigote activity of compound 13 .

Antimalarial Activity

These compounds also exhibit antimalarial activities . The target compounds 14 and 15 showed better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antimicrobial Activity

Some synthesized pyrazole derivatives have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Antitumor Activity

Imidazole, a similar heterocyclic compound, has derivatives that show antitumor activities . It’s possible that pyrazole derivatives could have similar properties, but more research is needed in this area.

Antidiabetic Activity

Imidazole derivatives have shown antidiabetic activities . Given the structural similarities between imidazole and pyrazole, it’s plausible that pyrazole derivatives could also have antidiabetic properties.

Anti-allergic Activity

Imidazole derivatives have demonstrated anti-allergic activities . Pyrazole derivatives might also have potential in this area, but further research is required.

Orientations Futures

Pyrazole derivatives, including “2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid”, hold promise in various fields of research due to their wide range of biological activities . They can be used in the development of new drugs, materials chemistry, and as catalysts in chemical reactions .

Mécanisme D'action

Target of Action

The primary targets of 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are metal ions, particularly copper (II) ions . These ions are essential for the catalytic activity of certain enzymes, such as catecholase .

Mode of Action

The compound interacts with its targets through coordination. The ligands in the compound provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . This interaction results in the formation of complexes that can catalyze certain reactions .

Biochemical Pathways

The compound affects the oxidation reaction of catechol to o-quinone, a key step in the biochemical pathway of catechol metabolism . The downstream effects of this pathway include the production of melanin and other pigments, as well as the detoxification of harmful substances.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its catalytic activity. By facilitating the oxidation of catechol to o-quinone, the compound can influence processes such as pigment production and detoxification .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the type of solvent can contribute to the interaction and dilution of reactants . Additionally, the composition ratios of ligands and metal salts, as well as the type of anion in the metal salt, can impact the formation of complexes .

Propriétés

IUPAC Name |

2-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVUIVRNDHVVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175278 |

Source

|

| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |

CAS RN |

1338495-11-6 |

Source

|

| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)

![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)

![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)

![3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether](/img/structure/B1374546.png)

![2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374549.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)

![3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether](/img/structure/B1374551.png)

![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)

![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)

![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)